Benzothiazole, 2-dimethylamino-
Overview
Description
Benzothiazole, 2-dimethylamino- is a compound that is part of the benzothiazole family . It undergoes a facile photoinduced trans-cis isomerization similar to the reaction of trans-stilbene .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones by cyclization of 2-aminothiophenols, 2-aminophenols, and 1,2-phenylenediamines with tetramethylthiuram disulfide (TMTD) in water has also been described .Molecular Structure Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Parameters like chemical potential (μ), global electrophilicity (ω), global hardness (η), and softness (s) offer complementary perspectives on its stability and reactivity .Chemical Reactions Analysis
Benzothiazole, 2-dimethylamino- undergoes a facile photoinduced trans-cis isomerization similar to the reaction of trans-stilbene . The synthesis of 2-arylbenzothiazole derivatives has been achieved through various synthetic pathways .Physical And Chemical Properties Analysis
The photophysics of trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) was investigated by electronic structure calculations and steady-state and time-resolved emission spectroscopy in a wide range of solvents, including temperature and pressure dependence .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole, 2-dimethylamino-: derivatives have been extensively studied for their potential as anti-tubercular agents. Recent research has highlighted the synthesis of new benzothiazole-based compounds that exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds have been synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions, and have shown better inhibition potency compared to standard reference drugs .
Synthetic Pathways and Medicinal Chemistry
The 2-dimethylamino group on the benzothiazole ring is a critical site for chemical modifications, making it a versatile scaffold in pharmaceutical chemistry. The synthetic strategies for creating 2-arylbenzothiazoles, which include the 2-dimethylamino derivative, involve a range of approaches such as molecular hybridization techniques and microwave irradiation. These methods facilitate the development of potent biologically active drugs .
Biological Activity and Drug Development
The benzothiazole nucleus, particularly with a 2-dimethylamino substituent, is associated with a wide array of biological activities. It has been found in compounds with antibacterial, antifungal, antioxidant, and antimicrobial properties. This makes it a valuable entity in the search for new therapeutic agents, with the potential to lead to the development of novel drugs .
Antibacterial and Antifungal Applications
A series of 2-dimethylamino benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness against various bacterial strains, including drug-resistant isolates, and the yeast Candida albicans. This highlights the potential of benzothiazole derivatives in combating resistant strains of bacteria and fungi .
Mechanism of Action
Target of Action
Benzothiazole, 2-dimethylamino- has been found to interact with several targets. One of the primary targets is the DprE1 enzyme, which plays a crucial role in the survival of Mycobacterium tuberculosis . Another significant target is the BCL-2 family of enzymes, which are key regulators of the mitochondrial apoptotic pathway . These enzymes play a critical role in apoptosis, a physiological process of programmed cell death essential for normal tissue development and homeostasis .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have shown inhibitory activity against M. tuberculosis, suggesting that they may interfere with the function of the DprE1 enzyme . Similarly, benzothiazole derivatives have been found to inhibit BCL-2 enzymes, disrupting the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family . This disruption can lead to dysregulated apoptosis in the affected cells .
Biochemical Pathways
The action of Benzothiazole, 2-dimethylamino- affects several biochemical pathways. In the context of tuberculosis, it impacts the survival pathway of M. tuberculosis by inhibiting the DprE1 enzyme . In cancer pathogenesis, it influences the apoptotic pathway by inhibiting the BCL-2 family of enzymes . This inhibition can lead to the release of cytochrome c from mitochondria, triggering a cascade of events known as the intrinsic apoptosis pathway .
Result of Action
The molecular and cellular effects of Benzothiazole, 2-dimethylamino- action are primarily seen in its inhibitory activity. In tuberculosis, it inhibits the DprE1 enzyme, leading to better inhibition potency against M. tuberculosis . In cancer, it disrupts the balance of the BCL-2 family of enzymes, leading to dysregulated apoptosis and potentially inhibiting the continuous proliferation of cancer cells .
Safety and Hazards
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
N,N-dimethyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHDPQKLSOXBOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193728 | |
Record name | Benzothiazole, 2-dimethylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 2-dimethylamino- | |
CAS RN |
4074-74-2 | |
Record name | N,N-Dimethyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4074-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2-dimethylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 2-dimethylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.